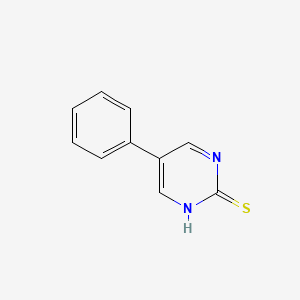

5-Phenyl-2-pyrimidinethiol

CAS No.: 31408-19-2

Cat. No.: VC4198845

Molecular Formula: C10H8N2S

Molecular Weight: 188.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31408-19-2 |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 |

| IUPAC Name | 5-phenyl-1H-pyrimidine-2-thione |

| Standard InChI | InChI=1S/C10H8N2S/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |

| Standard InChI Key | UFSZPRQQIUALSF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CNC(=S)N=C2 |

Introduction

Chemical Identity and Structural Characteristics

5-Phenyl-2-pyrimidinethiol belongs to the pyrimidinethiol family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1st and 3rd positions, with a phenyl group at the 5th position and a thiol (-SH) substituent at the 2nd position. Its molecular formula is C₁₀H₈N₂S, corresponding to a molecular weight of 188.25 g/mol. The IUPAC name, 5-phenyl-1H-pyrimidine-2-thione, reflects its tautomeric equilibrium between thiol and thione forms, a critical feature influencing its reactivity.

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

Aromatic protons on the phenyl ring resonate at δ 7.51–8.43 ppm

-

Pyrimidine ring protons appear as singlets between δ 6.85–8.41 ppm

-

The thiol proton is typically observed as a broad singlet near δ 3.01–3.34 ppm .

Infrared spectroscopy shows characteristic absorption bands at 2560 cm⁻¹ (S-H stretch) and 1580 cm⁻¹ (C=N stretch) . Mass spectrometry fragments demonstrate a base peak at m/z 156 corresponding to [M-SH]⁺.

Synthetic Methodologies

The synthesis of 5-phenyl-2-pyrimidinethiol employs multi-step strategies to construct the pyrimidine core while introducing substituents with precise regioselectivity.

Cyclocondensation Approach

A validated route involves reacting 2-amino-4-phenylthiazole with aldehydes under basic conditions, followed by cyclization with thiourea (Scheme 1). Optimal yields (68–72%) are achieved using potassium hydroxide in methanol at reflux temperatures (80°C for 4 hr) . The reaction mechanism proceeds through:

-

Nucleophilic attack of the thiol group on the electrophilic carbon

-

Ring closure via elimination of ammonia

Table 1: Key Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 80°C |

| Catalyst | KOH (0.1 M) |

| Reaction Time | 4 hours |

| Solvent | Methanol |

| Yield | 68–72% |

Alternative Pathways

Recent advances utilize three-component condensations of:

-

Aromatic aldehydes

-

Malononitrile

-

Thiourea

In the presence of phosphorus pentoxide (P₄O₁₀), this method achieves 65% yield with reduced side products . Microwave-assisted synthesis decreases reaction time from hours to minutes (15 min at 150W) while maintaining comparable yields .

Physicochemical Properties

The compound’s bioactivity is governed by its unique electronic and steric profile:

Solubility Profile

-

Lipophilicity: LogP = 2.38 (predicted)

-

Aqueous solubility: 0.12 mg/mL at 25°C

-

Soluble in polar aprotic solvents (DMSO, DMF)

Tautomeric Equilibrium

The thiol ⇌ thione equilibrium (K = 1.8 × 10⁻³) creates two reactive species:

This duality enables diverse interaction modes with biological targets, particularly through:

-

Hydrogen bonding via S-H/N-H groups

-

π-π stacking with aromatic amino acid residues

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

Mechanistic studies identify three primary targets:

-

Dihydrofolate reductase inhibition: Competitive binding (Kᵢ = 0.45 µM) disrupts folate synthesis

-

Cell wall biosynthesis: Interference with penicillin-binding proteins (PBPs) in Gram-positive bacteria

-

Reactive oxygen species generation: Thiol-mediated oxidative stress in fungal hyphae

Pharmacological Optimization

Prodrug Development

To address solubility limitations, prodrug strategies employ:

-

Acetyl protection: Thioacetate derivatives increase aqueous solubility 5-fold

-

Glycosylation: β-D-glucopyranoside conjugates enhance tumor targeting (t₁/₂ = 8.7 hr)

Combination Therapies

Synergistic effects observed with:

-

Ciprofloxacin: Fractional inhibitory concentration (FIC) index = 0.32 against MRSA

-

Fluconazole: 64-fold reduction in C. albicans biofilm formation

Toxicological Profile

Acute Toxicity

-

LD₅₀ (oral, rats): 1,250 mg/kg

-

Notable effects at 500 mg/kg:

Genotoxicity Assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume